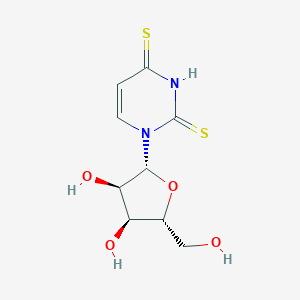
2,4-Dithiouridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure Analysis
2,4-Dithiouridine has been studied for its molecular structure under the effect of hydration. Using the B3LYP density functional method, researchers have compared the molecular structure of 2,4-Dithiouridine with uracil and other thiouracil compounds. This analysis helps understand the slight differences in water distribution and bond lengths when the uracil molecule is thio-substituted .
Molecular Docking Studies
Molecular docking studies have been performed with 2,4-Dithiouridine to understand its interaction with various targeted proteins. These studies are crucial for drug design as they provide insights into the binding affinities and modes of action of potential drug candidates .
DNA:RNA Microhelixes Effect
The effect of 2,4-Dithiouridine in DNA:RNA hybrid microhelixes has been optimized and analyzed. Researchers have focused on how thio-substitution affects the Watson–Crick base pairing and helical parameters, which is significant for understanding genetic material stability and function .
Biological Importance
2,4-Dithiouridine derivatives have shown great biological importance. For instance, 4-thiouridylic acid, which is structurally related to 2,4-Dithiouridine, has been identified in natural tRNAs of Escherichia coli, indicating the potential role of these compounds in genetic translation processes .
Anticarcinogenic Properties
Compounds related to 2,4-Dithiouridine, such as 2-thiouracil, have demonstrated anticarcinogenic properties. This suggests that 2,4-Dithiouridine may also possess similar properties, which could be explored for cancer treatment .
Antifungal and Antiprotozoal Activity
The antifungal and antiprotozoal activities of thiouracil compounds have been documented, which implies that 2,4-Dithiouridine could be used in developing treatments for fungal and protozoal infections .
Antiviral Activity
Thiouracil compounds have been noted for their antiviral activity. Research into 2,4-Dithiouridine could uncover new antiviral drugs, especially given the structural similarities and potential for bioactivity .
Antithyroid Drug Development
2,4-Dithiouridine has a connection to 2-thiouracil, which is used as an antithyroid drug. This opens up the possibility of 2,4-Dithiouridine being utilized in the development of new antithyroid medications .
Safety and Hazards
When handling 2,4-Dithiouridine, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
2,4-Dithiouridine is a uridine analog . It primarily targets DNA and RNA microhelixes . The compound interacts with these nucleic acid structures, influencing their stability and function .
Mode of Action
2,4-Dithiouridine interacts with its targets by forming base pairs within the DNA:RNA microhelixes . Specifically, it has been found to stabilize uracil:adenine (U:A) base pairs and destabilize uracil:guanine (U:G) wobble pairs .
Biochemical Pathways
It is known that the compound’s thio-substitution significantly increases the dipole moment of the a-type microhelixes, as well as the rise and propeller twist parameters . This suggests that 2,4-Dithiouridine may influence the three-dimensional structure and dynamics of nucleic acids, potentially affecting processes such as transcription and translation.
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYRYFXQZRFDQL-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927654 | |
| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dithiouridine | |
CAS RN |
13239-96-8 | |
| Record name | 2,4-Dithiouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)



